molecular formula C11H9NO4 B11485909 7-Hydroxy-2-methoxyquinoline-4-carboxylic acid

7-Hydroxy-2-methoxyquinoline-4-carboxylic acid

Cat. No.: B11485909
M. Wt: 219.19 g/mol
InChI Key: WUZQMYZUFHFZBI-UHFFFAOYSA-N
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Description

7-Hydroxy-2-methoxyquinoline-4-carboxylic acid is a heterocyclic aromatic compound that belongs to the quinoline family. This compound is characterized by a quinoline core structure with hydroxyl, methoxy, and carboxylic acid functional groups. The presence of these functional groups imparts unique chemical and biological properties to the compound, making it of interest in various fields of research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Hydroxy-2-methoxyquinoline-4-carboxylic acid can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For example, a typical synthetic route may involve the reaction of 2-methoxyaniline with diethyl oxalate in the presence of a base such as sodium ethoxide, followed by cyclization and subsequent hydrolysis to yield the desired product .

Industrial Production Methods

Industrial production of this compound often involves optimizing the synthetic route for large-scale synthesis. This may include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

7-Hydroxy-2-methoxyquinoline-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form quinone derivatives.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield quinone derivatives, while reduction of the carboxylic acid group may produce the corresponding alcohol .

Scientific Research Applications

7-Hydroxy-2-methoxyquinoline-4-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound exhibits biological activity and is studied for its potential as an antimicrobial and anticancer agent.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a lead compound for drug development.

    Industry: It is used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 7-Hydroxy-2-methoxyquinoline-4-carboxylic acid involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or interfere with cellular pathways, leading to its biological effects. For example, it may inhibit DNA gyrase or topoisomerase, enzymes critical for DNA replication and cell division, thereby exhibiting antimicrobial or anticancer properties .

Comparison with Similar Compounds

Similar Compounds

  • 2-Hydroxyquinoline-4-carboxylic acid
  • 4-Hydroxy-2-methoxyquinoline-7-carboxylic acid
  • 7-Hydroxyquinoline-4-carboxylic acid

Uniqueness

7-Hydroxy-2-methoxyquinoline-4-carboxylic acid is unique due to the specific arrangement of its functional groups, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, solubility, and biological activity, making it a valuable compound for various applications .

Properties

Molecular Formula

C11H9NO4

Molecular Weight

219.19 g/mol

IUPAC Name

7-hydroxy-2-methoxyquinoline-4-carboxylic acid

InChI

InChI=1S/C11H9NO4/c1-16-10-5-8(11(14)15)7-3-2-6(13)4-9(7)12-10/h2-5,13H,1H3,(H,14,15)

InChI Key

WUZQMYZUFHFZBI-UHFFFAOYSA-N

Canonical SMILES

COC1=NC2=C(C=CC(=C2)O)C(=C1)C(=O)O

Origin of Product

United States

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